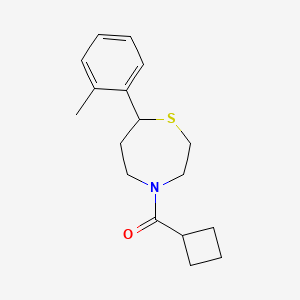
2-(4-Ethylpiperazine-1-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpiperazine-1-carbonyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is characterized by the presence of an aniline group (a benzene ring with an amino group) attached to a piperazine ring substituted with an ethyl group and a carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazine-1-carbonyl)aniline typically involves the reaction of aniline with 4-ethylpiperazine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold for binding to biological macromolecules, while the aniline group can participate in hydrogen bonding and other interactions. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazine-1-carbonyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Phenylpiperazine-1-carbonyl)aniline: Contains a phenyl group instead of an ethyl group.
2-(4-Benzylpiperazine-1-carbonyl)aniline: Features a benzyl group in place of the ethyl group.
Uniqueness
2-(4-Ethylpiperazine-1-carbonyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties .
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJAZOQCXMKMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2986917.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)
![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)
![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2986925.png)


